(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione is a complex organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This particular compound is characterized by its unique structure, which includes a thieno[3,2-c]thiazin ring system and a methyl group attached to the aniline nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylaniline with a thieno[3,2-c]thiazin derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-methylaniline: Similar in structure but contains a nitro group instead of the thieno[3,2-c]thiazin ring.
N-methyl-4-aminobenzaldehyde: Contains an aldehyde group instead of the thiazin ring.
Uniqueness
The uniqueness of (4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione lies in its thieno[3,2-c]thiazin ring system, which imparts distinct chemical and biological properties compared to other aniline derivatives .
Properties
IUPAC Name |
4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-10-3-5-11(6-4-10)15-16-12-9-21(18,19)17(2)13-7-8-20-14(12)13/h3-8,15H,9H2,1-2H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTLHIHBOZOGFC-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2CS(=O)(=O)N(C3=C2SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C/2\CS(=O)(=O)N(C3=C2SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.